

# A Spectroscopic Comparison of Vanillin and its Reduction Product, Vanillyl Alcohol

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## Compound of Interest

Compound Name: (2-Propoxypyridin-3-yl)boronic acid

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This guide provides a detailed spectroscopic comparison of the aromatic aldehyde vanillin (the starting material) and its reduction product, vanillyl alcohol. The transformation from an aldehyde to a primary alcohol introduces distinct changes in the molecule's spectroscopic signatures. This analysis is crucial for researchers in synthetic chemistry and drug development for reaction monitoring and product confirmation.

## Experimental Data Summary

The reduction of vanillin to vanillyl alcohol results in the conversion of an aldehyde functional group to a primary alcohol. This change is clearly evidenced by shifts in key signals in Infrared (IR),  $^1\text{H}$  Nuclear Magnetic Resonance (NMR), and  $^{13}\text{C}$  NMR spectroscopy. The following tables summarize the key quantitative differences observed.

Table 1: Comparative IR Spectroscopy Data

Functional Group	Vanillin (Starting Material)	Vanillyl Alcohol (Product)	Change Observed
Aldehyde C=O Stretch	~1680-1700 cm <sup>-1</sup> (strong, sharp)[1]	Absent	Disappearance of the carbonyl peak
Aldehyde C-H Stretch	~2700-2850 cm <sup>-1</sup> (two weak bands)[1]	Absent	Disappearance of aldehyde C-H bands
Hydroxyl O-H Stretch	~3200-3550 cm <sup>-1</sup> (broad, phenolic)[1]	~3200-3600 cm <sup>-1</sup> (very broad, intense) [2]	Broadening and intensification of the O-H band due to the presence of both phenolic and primary alcohol groups

Table 2: Comparative <sup>1</sup>H NMR Spectroscopy Data (Chemical Shifts in ppm)

Proton Environment	Vanillin (Starting Material)	Vanillyl Alcohol (Product)	Change Observed
Aldehyde Proton (-CHO)	~9.5-10.0[3]	Absent	Disappearance of the downfield aldehyde proton signal
Hydroxymethyl Protons (-CH <sub>2</sub> OH)	Absent	~4.4[4]	Appearance of a new signal for the benzylic alcohol protons
Methoxy Protons (-OCH <sub>3</sub> )	~3.8[5]	~3.8[4]	No significant change
Aromatic Protons	~6.9-7.5[5]	~6.7-6.9[4]	Minor shifts in aromatic signals

Table 3: Comparative <sup>13</sup>C NMR Spectroscopy Data (Chemical Shifts in ppm)

Carbon Environment	Vanillin (Starting Material)	Vanillyl Alcohol (Product)	Change Observed
Aldehyde Carbon (-CHO)	~191	Absent	Disappearance of the downfield aldehyde carbon signal
Hydroxymethyl Carbon (-CH <sub>2</sub> OH)	Absent	~65[4]	Appearance of a new signal for the benzylic alcohol carbon
Methoxy Carbon (-OCH <sub>3</sub> )	~56	~56[4]	No significant change
Aromatic Carbons	~108-152	~110-147[4]	Minor shifts in aromatic signals

## Experimental Protocols

### 1. Synthesis of Vanillyl Alcohol from Vanillin via Sodium Borohydride Reduction

This protocol describes a common laboratory procedure for the reduction of vanillin.[6][7]

- Materials: Vanillin, Ethanol, Sodium Borohydride (NaBH<sub>4</sub>), 1M Sodium Hydroxide (NaOH), 6M Hydrochloric Acid (HCl), ice.
- Procedure:
  - Dissolve 2.0 g of vanillin in 4 mL of ethanol in a 25 mL round-bottom flask equipped with a magnetic stir bar.[6]
  - Cool the flask in an ice-water bath.
  - In a separate vial, dissolve 0.5 g of NaBH<sub>4</sub> in 3.8 mL of 1M NaOH solution.[6]
  - Using a pipette, add the NaBH<sub>4</sub> solution dropwise to the stirring vanillin solution over a period of 10 minutes. The reaction is exothermic, so slow addition is critical.[6]

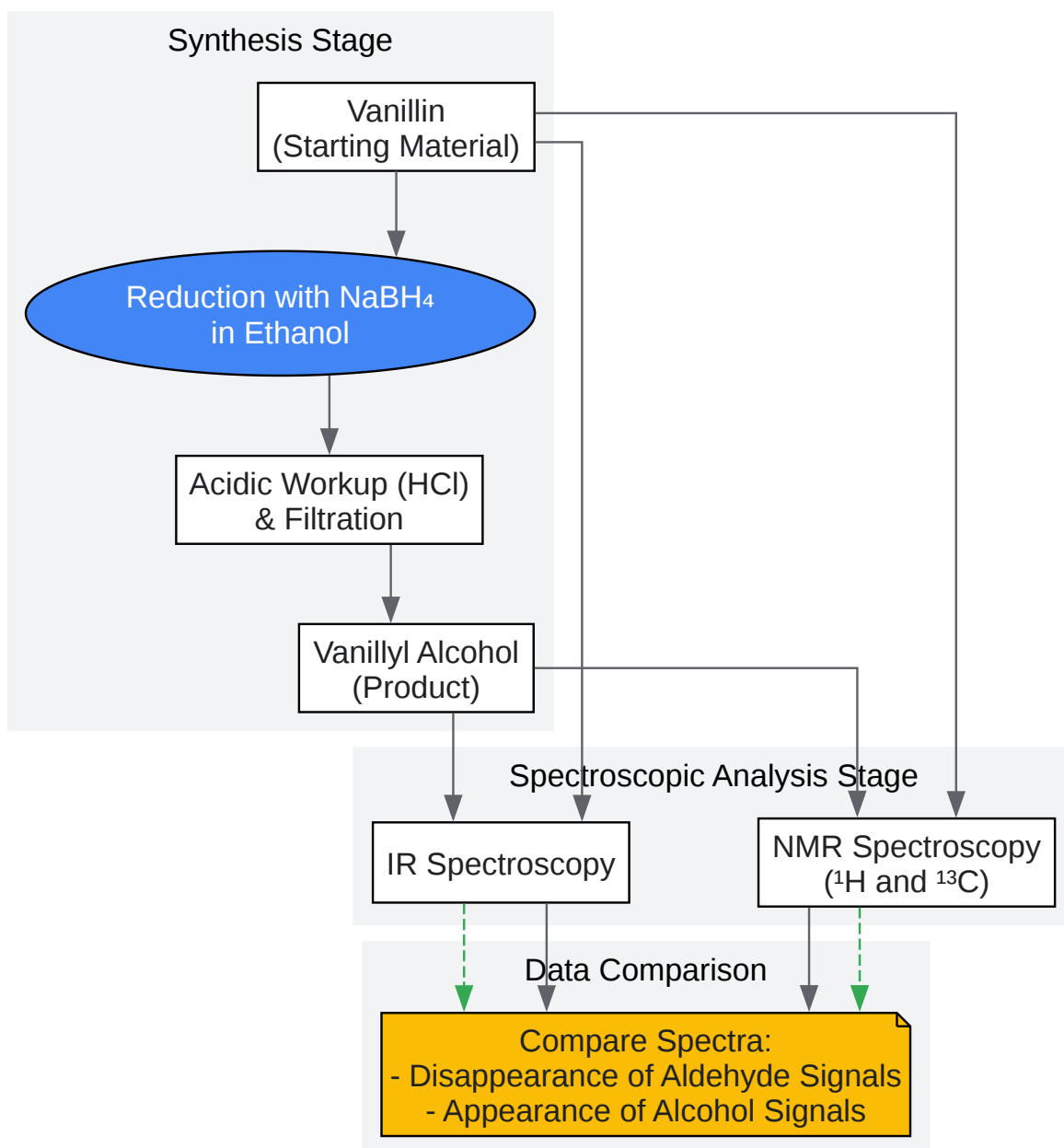
- After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 10 minutes.
- Re-cool the flask in the ice bath and slowly add 6M HCl dropwise to neutralize the excess NaBH<sub>4</sub> and the reaction mixture. Continue adding acid until the evolution of hydrogen gas ceases and the solution is acidic (pH ≤ 2).<sup>[7]</sup>
- The product, vanillyl alcohol, will precipitate as a white solid. Continue to cool and stir for 10 minutes to maximize precipitation.
- Collect the solid product by vacuum filtration, washing with two portions of ice-cold water.
- Allow the product to air dry completely before weighing and characterization.

## 2. Spectroscopic Analysis

- Infrared (IR) Spectroscopy:
  - An ATR-FTIR spectrometer can be used.<sup>[8]</sup> A small amount of the dry solid sample (vanillin or vanillyl alcohol) is placed directly on the ATR crystal.
  - The spectrum is typically recorded from 4000 cm<sup>-1</sup> to 600 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>.<sup>[9]</sup>
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Sample Preparation: Dissolve approximately 10-20 mg of the sample (vanillin or vanillyl alcohol) in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>, or DMSO-d<sub>6</sub>) in an NMR tube.<sup>[4]</sup><sup>[10]</sup>
  - <sup>1</sup>H NMR Acquisition: Spectra are acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz). Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
  - <sup>13</sup>C NMR Acquisition: <sup>13</sup>C NMR spectra are acquired on the same instrument. A greater number of scans is typically required due to the low natural abundance of the <sup>13</sup>C isotope.

## Visualized Experimental Workflow

The following diagram illustrates the logical flow from starting material synthesis to comparative analysis.



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Caption: Workflow for synthesis and spectroscopic comparison.

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